In-Depth Technical Guide to 5-Bromo-2,3-dimethoxybenzonitrile (CAS No. 164670-73-9)
In-Depth Technical Guide to 5-Bromo-2,3-dimethoxybenzonitrile (CAS No. 164670-73-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2,3-dimethoxybenzonitrile, a versatile building block in organic synthesis and pharmaceutical research. This document details its physicochemical properties, synthesis, potential biological applications, and safety information.
Physicochemical Properties
5-Bromo-2,3-dimethoxybenzonitrile is an off-white to light brown solid.[1] It is recognized for its unique bromine and methoxy functional groups which enhance its reactivity, making it a valuable intermediate in the development of various chemical entities.[1][2]
Table 1: Physicochemical Data of 5-Bromo-2,3-dimethoxybenzonitrile
| Property | Value | Reference(s) |
| CAS Number | 164670-73-9 | [1][3] |
| Molecular Formula | C₉H₈BrNO₂ | [1][3] |
| Molecular Weight | 242.07 g/mol | [1][3] |
| Appearance | Off-white to light brown solid | [1] |
| Purity | ≥ 95% (NMR) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Synthesis
A plausible and efficient synthesis of 5-Bromo-2,3-dimethoxybenzonitrile can be achieved in a two-step process starting from commercially available o-vanillin. The first step involves the synthesis of the key intermediate, 5-bromo-2,3-dimethoxybenzaldehyde. This aldehyde is then converted to the desired nitrile.
Experimental Protocol: Synthesis of 5-bromo-2,3-dimethoxybenzaldehyde
This protocol is adapted from the synthesis of 5-bromo-2,3-dimethoxybenzaldehyde.[4]
Step 1: Bromination of o-vanillin to yield 5-bromo-2-hydroxy-3-methoxybenzaldehyde
-
In a reaction vessel, dissolve o-vanillin (1.0 g, 6.58 mmol) and sodium acetate (1.67 g) in glacial acetic acid (20 mL).
-
To this mixture, add a solution of bromine (1.16 g, 7.25 mmol) in acetic acid (10 mL).
-
Stir the reaction mixture for 1 hour.
-
Remove the solvent under reduced pressure.
-
Wash the residue with water and extract with dichloromethane.
-
The organic extract is then washed with 2% sodium carbonate solution and water, and subsequently dried over magnesium sulfate.
-
Evaporate the solvent to yield 5-bromo-2-hydroxy-3-methoxybenzaldehyde.
Step 2: Methylation to 5-bromo-2,3-dimethoxybenzaldehyde
-
To a solution of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 g, 4.3 mmol) and potassium carbonate (0.893 g) in dry dimethylformamide (5 mL), add methyl iodide (0.40 mL, 6.50 mmol).
-
Stir the mixture for 4 hours at room temperature.
-
Quench the reaction with water.
-
Extract the organic phase with diethyl ether and dry over anhydrous sodium sulfate.
-
Remove the solvent to obtain 5-bromo-2,3-dimethoxybenzaldehyde as a white solid with a reported yield of 98%.[4]
Experimental Protocol: Conversion of 5-bromo-2,3-dimethoxybenzaldehyde to 5-Bromo-2,3-dimethoxybenzonitrile
This is a general protocol for the conversion of an aldehyde to a nitrile via an oxime intermediate.
Step 1: Formation of 5-bromo-2,3-dimethoxybenzaldehyde oxime
-
Dissolve 5-bromo-2,3-dimethoxybenzaldehyde (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) to the solution.
-
Slowly add an aqueous solution of a suitable base, such as sodium hydroxide or sodium acetate (1.2-1.5 eq), to the mixture.
-
The reaction can be stirred at room temperature or heated to reflux and monitored by thin-layer chromatography (TLC) for the consumption of the starting aldehyde.
-
Upon completion, the reaction mixture is cooled, and the solvent volume is reduced.
-
Addition of water will precipitate the oxime, which can be collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Dehydration of the Oxime to 5-Bromo-2,3-dimethoxybenzonitrile
-
The crude 5-bromo-2,3-dimethoxybenzaldehyde oxime (1.0 eq) is dissolved in a suitable solvent such as acetonitrile.
-
A dehydrating agent is added. A variety of reagents can be used, including acetic anhydride, thionyl chloride, or a catalytic Appel-type system (e.g., oxalyl chloride, triethylamine, and a catalytic amount of triphenylphosphine oxide).[5]
-
The reaction is stirred at room temperature or heated, and monitored by TLC.
-
Upon completion, the reaction is worked up by dilution with an organic solvent (e.g., ethyl acetate), washing with brine, and drying over an anhydrous salt like sodium sulfate.
-
The crude product is then purified by column chromatography on silica gel to afford the final product, 5-Bromo-2,3-dimethoxybenzonitrile.
Caption: Synthetic workflow for 5-Bromo-2,3-dimethoxybenzonitrile.
Spectroscopic Data
Table 2: Predicted and Observed Spectroscopic Data
| Technique | Functional Group | Expected/Observed Wavenumber (cm⁻¹) or Chemical Shift (ppm) | Reference(s) |
| FT-IR | C-H stretching (aromatic) | 3100-3000 | [2] |
| C≡N stretching | ~2230 | [2] | |
| C-O stretching (aryl ether) | 1260-1000 | [6] | |
| C-Br stretching | 710-505 | [7] | |
| ¹H NMR | Aromatic protons | δ 7.0-8.0 | - |
| Methoxy protons (-OCH₃) | δ 3.8-4.0 | - | |
| ¹³C NMR | Aromatic carbons | δ 110-160 | - |
| Nitrile carbon (-C≡N) | δ 115-125 | - | |
| Methoxy carbons (-OCH₃) | δ 55-65 | - |
Biological Activity and Applications
5-Bromo-2,3-dimethoxybenzonitrile is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1] The benzonitrile scaffold, especially when substituted with halogens, is a recurring motif in compounds with potential anticancer and neuroprotective activities.
Potential Anticancer Activity
Numerous studies have indicated that brominated benzonitrile derivatives can exhibit significant cytotoxic and antiproliferative properties against various cancer cell lines.[4][8] The introduction of a bromine atom can enhance the anticancer potency of a molecule.[9]
Potential Neuroprotective Effects
Substituted benzonitriles are also being investigated for their neuroprotective effects. Some benzyloxy substituted small molecules have shown potential as monoamine oxidase B (MAO-B) inhibitors for the therapy of Parkinson's disease.[10] While direct evidence for 5-Bromo-2,3-dimethoxybenzonitrile is unavailable, its structural features suggest it could be a valuable scaffold for the development of novel neuroprotective agents.
Caption: Potential applications of 5-Bromo-2,3-dimethoxybenzonitrile.
Safety and Handling
Detailed safety information for 5-Bromo-2,3-dimethoxybenzonitrile is not fully available. However, based on the data for the structurally similar 5-Bromo-2-methoxybenzonitrile, caution should be exercised when handling this compound. It is advisable to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
5-Bromo-2,3-dimethoxybenzonitrile is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is feasible, and its structure suggests potential for development into novel therapeutic agents, particularly in the areas of oncology and neurology. Further research is warranted to fully elucidate its biological activities and therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. orientjchem.org [orientjchem.org]
- 3. usbio.net [usbio.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. FTIR [terpconnect.umd.edu]
- 7. ijtsrd.com [ijtsrd.com]
- 8. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]
- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]
- 10. Neuroprotective effects of benzyloxy substituted small molecule monoamine oxidase B inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]



